molecular formula C12H21NNaO8P2+ B14284080 [1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate) CAS No. 132423-86-0

[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)

Cat. No.: B14284080
CAS No.: 132423-86-0
M. Wt: 392.23 g/mol
InChI Key: RSJRBEBSFKKIJL-UHFFFAOYSA-N
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Description

1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate is a complex organic compound with a unique structure that includes a hydroxy group, a methyl group, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the reaction of a suitable hydroxy compound with a methylating agent to introduce the methyl group. This is followed by the introduction of the phenoxyethyl group through a nucleophilic substitution reaction. The final step involves the formation of the propylidene structure and the addition of the monohydrate.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxyethyl group may interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propane: Lacks the propylidene structure.

    1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]butane: Contains an additional carbon in the chain.

    1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]ethane: Shorter carbon chain.

Uniqueness

1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate is unique due to its specific combination of functional groups and its ability to participate in a variety of chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

132423-86-0

Molecular Formula

C12H21NNaO8P2+

Molecular Weight

392.23 g/mol

IUPAC Name

sodium;[1-hydroxy-3-[methyl(2-phenoxyethyl)amino]-1-phosphonopropyl]phosphonic acid

InChI

InChI=1S/C12H21NO8P2.Na/c1-13(9-10-21-11-5-3-2-4-6-11)8-7-12(14,22(15,16)17)23(18,19)20;/h2-6,14H,7-10H2,1H3,(H2,15,16,17)(H2,18,19,20);/q;+1

InChI Key

RSJRBEBSFKKIJL-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(O)(P(=O)(O)O)P(=O)(O)O)CCOC1=CC=CC=C1.[Na+]

Origin of Product

United States

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